4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine
Description
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a pyrazole ring linked to a tetrahydro-2H-pyran moiety.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-[2-(oxan-4-yl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C13H21N3O/c1-6-14-7-2-11(1)13-3-8-15-16(13)12-4-9-17-10-5-12/h3,8,11-12,14H,1-2,4-7,9-10H2 |
InChI Key |
CIKXQDRMQXIPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NN2C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazole Ring: This step often involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydropyran moiety.
Formation of Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine have shown efficacy against various bacterial strains and fungi. A notable study demonstrated that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
Case Study:
In vitro tests have revealed that derivatives of pyrazole exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another critical aspect of their biological profile. Research has shown that these compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Anti-inflammatory Effects
Compounds like this compound have also been studied for their anti-inflammatory effects. Some studies report that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting their potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity .
Mechanism of Action
The mechanism of action of 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Key Structural Features:
- Piperidine Core : Common in bioactive compounds due to its ability to mimic natural alkaloids.
- Pyrazole Ring : Imparts hydrogen-bonding capability and metabolic stability.
- Tetrahydro-2H-pyran : Enhances solubility and modulates steric effects.
Notable Analogues:
7-(Piperidin-4-yl) Derivatives ():
- Replace the pyrazole-tetrahydro-2H-pyran group with simpler substituents (e.g., methyl, ethyl).
- These derivatives are often optimized for improved receptor binding in kinase inhibitors or GPCR-targeted drugs.
4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Derivatives ():
- Incorporate aromatic or heteroaromatic substituents for histamine H3 antagonism.
- The pyrazole group in 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine may offer superior selectivity compared to bulkier substituents in these analogues.
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide ():
- Shares the pyrazole motif but replaces piperidine with a pyridinecarboxamide scaffold.
- This compound’s design emphasizes kinase inhibition (e.g., ABL1), suggesting that this compound could be repurposed for similar targets.
Functional and Pharmacological Comparisons
Table 1: Key Properties of this compound and Analogues
Insights:
- Discontinuation Factors : The discontinued status of this compound () may relate to poor bioavailability or synthetic challenges compared to analogues like 7-(1-methylpiperidin-4-yl) derivatives, which are easier to functionalize.
- Receptor Selectivity : The tetrahydro-2H-pyran group may reduce off-target effects compared to bulkier substituents in histamine H3 antagonists .
Biological Activity
The compound 4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.35 g/mol. The compound features a piperidine ring substituted with a pyrazole and a tetrahydro-2H-pyran moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- ALK5 Inhibition : Similar compounds have shown significant inhibition of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), which plays a crucial role in fibrotic diseases. For instance, related pyrazole derivatives have demonstrated the ability to reduce collagen expression in liver and renal fibrosis models .
- Antiparasitic Activity : The incorporation of the tetrahydro-pyran moiety has been linked to enhanced activity against certain parasitic infections, although specific data on this compound's efficacy against parasites like Plasmodium or Trypanosoma remains limited.
Efficacy Studies
Table 1 summarizes key findings from studies involving related compounds that provide insights into the potential efficacy of this compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and pyrazole rings can significantly impact biological activity. For instance:
- Substituents on Pyrazole : Variations in the substituents on the pyrazole ring have been shown to alter potency against fibrotic pathways and parasitic infections. The introduction of polar groups tends to enhance solubility but may compromise metabolic stability .
Case Study 1: Fibrotic Disease Treatment
In a study examining the effects of related pyrazole compounds on renal fibrosis, it was found that oral administration at doses as low as 10 mg/kg significantly decreased collagen expression, suggesting a promising therapeutic avenue for treating fibrotic diseases.
Case Study 2: Antiparasitic Efficacy
Another investigation into similar compounds demonstrated moderate effectiveness against P. berghei, indicating potential as an antiparasitic agent. However, further studies are necessary to establish the efficacy of this compound specifically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
